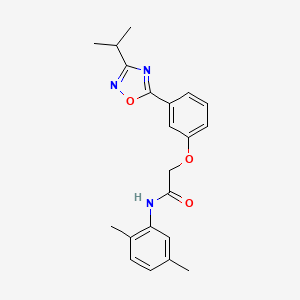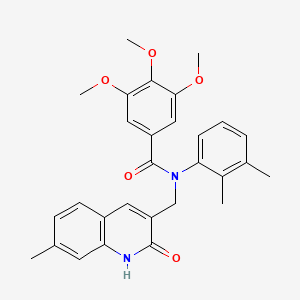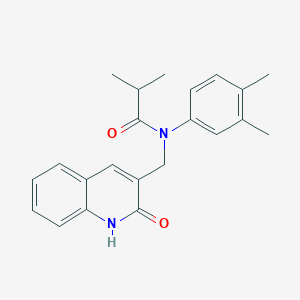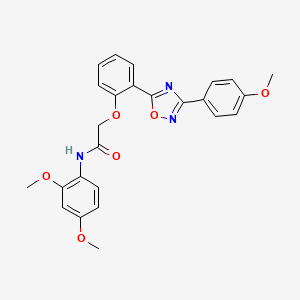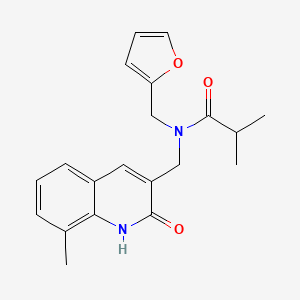
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DMDBS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMDBS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of DMDBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMDBS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by DMDBS leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DMDBS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 by DMDBS leads to the reduction of inflammation and suppression of immune responses.
Biochemical and Physiological Effects
DMDBS has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, reduction of oxidative stress, and inhibition of cell proliferation. DMDBS has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and cognitive function. Moreover, DMDBS has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Inhibition of cell proliferation by DMDBS has been shown to be mediated by the induction of cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMDBS has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. DMDBS can be easily synthesized in large quantities and has a long shelf life, making it suitable for long-term studies. However, DMDBS has some limitations, including its low solubility in water and its potential toxicity at high concentrations. DMDBS should be used with caution in lab experiments, and appropriate safety measures should be taken to minimize the risk of exposure.
Zukünftige Richtungen
For DMDBS research include the development of novel drug delivery systems to enhance its bioavailability and efficacy, the identification of its molecular targets and signaling pathways, and the evaluation of its safety and toxicity in clinical trials. Moreover, DMDBS can be used as a lead compound for the development of new sulfonamide-based drugs with improved pharmacological properties.
Synthesemethoden
DMDBS can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain DMDBS in high purity.
Wissenschaftliche Forschungsanwendungen
DMDBS has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DMDBS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have also been targeted by DMDBS due to its ability to reduce inflammation and suppress immune responses. Moreover, DMDBS has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-6-5-7-14(12(11)2)17-22(18,19)16-10-13(20-3)8-9-15(16)21-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVKFUZSJVARAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)


